



Application Notes and Protocols for Cyclobutyl 4-Thiomethylphenyl Ketone in Medicinal Chemistry

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Compound of Interest		
Compound Name:	Cyclobutyl 4-thiomethylphenyl ketone	
Cat. No.:	B1324726	Get Quote

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Introduction

Cyclobutyl 4-thiomethylphenyl ketone is a novel synthetic compound with significant potential in medicinal chemistry. Its unique structural features, combining a strained cyclobutane ring with a sulfur-containing aromatic moiety, make it an attractive scaffold for the development of targeted therapeutic agents. The cyclobutane motif can serve as a bioisosteric replacement for more common chemical groups, such as phenyl or gem-dimethyl groups, offering advantages in terms of metabolic stability, conformational rigidity, and three-dimensional diversity.[1][2][3] The thiomethylphenyl group provides a handle for modulating electronic properties and can engage in specific interactions with biological targets. This document outlines the potential applications of cyclobutyl 4-thiomethylphenyl ketone as a kinase inhibitor, supported by hypothetical data and detailed experimental protocols.

Hypothetical Therapeutic Application: Inhibition of Tyrosine Kinase XYZ

For the purpose of these application notes, we hypothesize that **cyclobutyl 4-thiomethylphenyl ketone** (designated as CBTK-1) is a potent and selective inhibitor of Tyrosine Kinase XYZ (TK-XYZ), a key enzyme implicated in the pathogenesis of certain



cancers. Overexpression or mutation of TK-XYZ leads to aberrant downstream signaling, promoting cell proliferation and survival.

Mechanism of Action

CBTK-1 is proposed to bind to the ATP-binding pocket of TK-XYZ, acting as a competitive inhibitor. The cyclobutyl group is hypothesized to occupy a hydrophobic pocket, while the 4-thiomethylphenyl moiety forms favorable interactions with the hinge region of the kinase. The sulfur atom may act as a hydrogen bond acceptor, and its potential for oxidation to the corresponding sulfoxide (CBTK-1-SO) and sulfone (CBTK-1-SO2) provides opportunities for further analogue development with modulated potencies and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo data for CBTK-1 and its analogues.

Table 1: In Vitro Kinase Inhibition

Compound	TK-XYZ IC50 (nM)	Kinase B IC50 (nM)	Kinase C IC50 (nM)
CBTK-1	15	>1000	>1000
CBTK-1-SO	8	850	>1000
CBTK-1-SO2	25	>1000	>1000
Staurosporine	5	7	6

Table 2: Cellular Activity



Compound	Cancer Cell Line A (TK- XYZ dependent) GI50 (μM)	Cancer Cell Line B (TK- XYZ independent) GI50 (µM)
CBTK-1	0.5	>50
CBTK-1-SO	0.2	>50
CBTK-1-SO2	0.8	>50
Doxorubicin	0.05	0.08

Table 3: Pharmacokinetic Properties (in mice)

Compound	Oral Bioavailability (%)	Half-life (t1/2, hours)	Cmax (ng/mL)
CBTK-1	35	4.2	850
CBTK-1-SO	45	6.1	1200

Experimental Protocols

1. Synthesis of Cyclobutyl 4-Thiomethylphenyl Ketone (CBTK-1)

This protocol describes a general method for the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride.

Materials:

- Thioanisole
- · Cyclobutanecarbonyl chloride
- Aluminum chloride (AlCl3)
- Dichloromethane (DCM)
- Hydrochloric acid (1 M)



- Sodium bicarbonate (saturated solution)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- To a stirred solution of thioanisole (1.0 eq) in dry DCM at 0°C, add anhydrous AlCl3 (1.2 eq) portion-wise.
- Allow the mixture to stir for 15 minutes at 0°C.
- Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
- The reaction is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction is quenched by the slow addition of ice-cold 1 M HCl.
- The aqueous layer is extracted with DCM (3x).
- The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to yield CBTK-1.
- 2. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method for determining the IC50 of CBTK-1 against TK-XYZ.

Materials:

- LanthaScreen™ Certified Eu-anti-tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer



- · Recombinant TK-XYZ enzyme
- ATP
- Assay buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)
- CBTK-1 and control compounds
- 384-well microplates

Procedure:

- Prepare a serial dilution of CBTK-1 and control compounds in DMSO.
- In a 384-well plate, add the kinase, Eu-labeled antibody, and tracer in the assay buffer.
- Add the serially diluted compounds to the wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
- Calculate the emission ratio and determine the IC50 values by fitting the data to a fourparameter logistic model.
- 3. Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative activity of CBTK-1 on cancer cells.

Materials:

- Cancer Cell Line A (TK-XYZ dependent) and B (TK-XYZ independent)
- Complete growth medium (e.g., DMEM with 10% FBS)
- CBTK-1 and control compounds



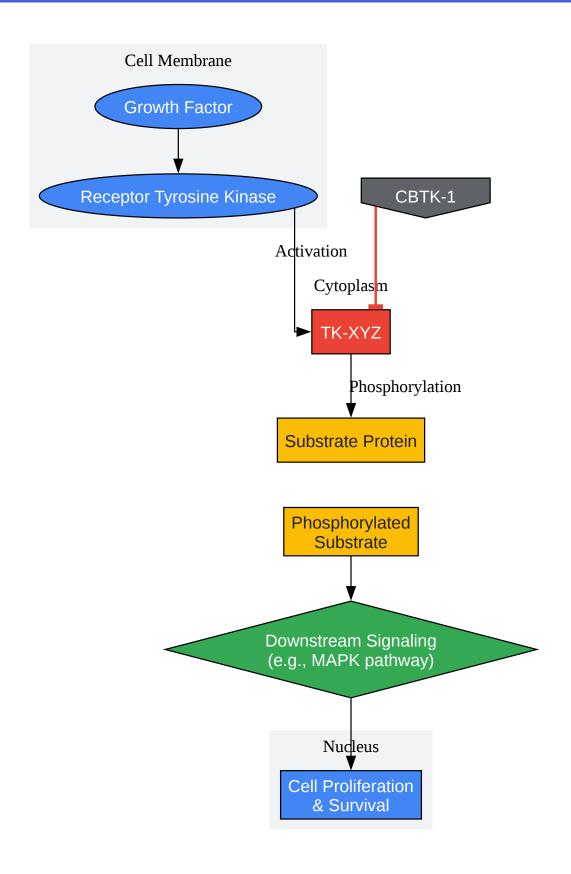
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

Procedure:

- Seed the cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of CBTK-1 or control compounds for 72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the GI50 values from the dose-response curves.

Visualizations





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Caption: Hypothetical signaling pathway of TK-XYZ and the inhibitory action of CBTK-1.





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